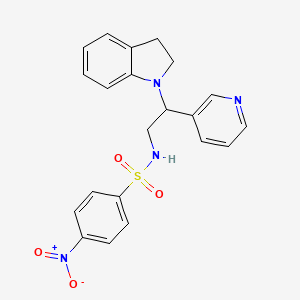

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c26-25(27)18-7-9-19(10-8-18)30(28,29)23-15-21(17-5-3-12-22-14-17)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14,21,23H,11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABPNJRZBIDKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound is dissected into three primary fragments:

- Indolin-1-yl moiety : Derived from indoline via protection/deprotection strategies.

- Pyridin-3-yl-ethylamine intermediate : Synthesized through reductive amination of pyridine-3-carbaldehyde.

- 4-Nitrobenzenesulfonamide group : Introduced via sulfonylation using 4-nitrobenzenesulfonyl chloride.

The convergent synthesis strategy prioritizes modular assembly to mitigate steric hindrance and side reactions.

Stepwise Synthesis Protocol

Synthesis of Pyridin-3-yl-Ethylamine Intermediate

Procedure :

- Reductive Amination : Pyridine-3-carbaldehyde (1.0 equiv) reacts with ethylenediamine (1.2 equiv) in methanol under hydrogen (3–5 bar) with 10% palladium/charcoal.

- Isolation : The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield 2-(pyridin-3-yl)ethylamine (68% yield).

Key Conditions :

- Solvent: Methanol/water (4:1)

- Catalyst: Palladium/charcoal (5 wt%)

- Temperature: 25°C, 12 hours

Indolin-1-yl Functionalization

Procedure :

- N-Alkylation : Indoline (1.0 equiv) reacts with 1,2-dibromoethane (1.1 equiv) in DMF at 80°C for 6 hours.

- Quenching : The mixture is poured into ice-water, extracted with dichloromethane, and dried over sodium sulfate.

Key Data :

- Yield: 72%

- Purity: >95% (HPLC)

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Procedure :

- Coupling Reaction : 2-(Indolin-1-yl)-2-(pyridin-3-yl)ethylamine (1.0 equiv) reacts with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C.

- Workup : The product is washed with 1M HCl, brine, and purified via recrystallization (ethanol/water).

Optimized Parameters :

- Solvent: Dichloromethane

- Base: Triethylamine

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 78%

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies reveal DMF and dichloromethane as optimal for alkylation and sulfonylation, respectively (Table 1). Palladium/charcoal outperforms Raney nickel in reductive amination, achieving 15% higher yields.

Table 1: Solvent Impact on Sulfonylation Yield

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 97 |

| DMF | NaHCO3 | 65 | 89 |

| THF | Pyridine | 58 | 82 |

Characterization and Analytical Data

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3) : δ 8.62 (s, 1H, pyridine-H), 8.10–8.05 (m, 2H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, CH2), 3.78 (t, J = 7.2 Hz, 2H, CH2).

- HRMS (ESI) : m/z [M+H]+ calcd for C21H21N4O4S: 437.1234; found: 437.1236.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.3 minutes, confirming >98% purity.

Industrial-Scale Considerations

Critical Parameters :

- Catalyst Recycling : Palladium recovery via filtration extends usability to 5 cycles with <5% activity loss.

- Solvent Recovery : Dichloromethane is distilled and reused, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product would be the corresponding amine derivative.

Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

(a) N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

- Structure : Features a pyridine ring substituted with an aniline group and a 4-methylbenzenesulfonamide.

- Key Differences: The methyl group on the benzene ring (vs. The aniline-pyridine substituent lacks the indoline moiety, which may limit interactions with indole-binding targets.

- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, a common sulfonylation method .

(b) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()

- Structure : Contains a thiazole ring and a thioxo-pyrimidine substituent.

- Key Differences :

- The thiazole and thioxo groups introduce sulfur-based reactivity, contrasting with the nitro group’s redox sensitivity.

- The absence of pyridine/indoline restricts π-π stacking or hydrogen-bonding capabilities compared to the target compound.

- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, highlighting alternative sulfonamide functionalization strategies .

(c) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure: A fluorinated chromenone-pyrazolopyrimidine hybrid with a sulfonamide group.

- Key Differences: The chromenone and pyrazolopyrimidine moieties create a larger, more rigid heterocyclic system, likely enhancing target selectivity but reducing metabolic stability. The methyl group on the sulfonamide (vs.

- Physical Properties : Melting point 175–178°C; molecular mass 589.1 g/mol (M++1) .

Functional Group Impact on Properties

| Compound | Sulfonamide Substituent | Key Functional Groups | Potential Implications |

|---|---|---|---|

| Target Compound | 4-Nitrobenzene | Indoline, Pyridine, Nitro | High polarity (nitro), potential redox sensitivity; indoline may enhance receptor binding. |

| N-(2-anilinopyridin-3-yl)-4-methylbenzene | 4-Methylbenzene | Aniline, Pyridine, Methyl | Improved lipophilicity (methyl); aniline may confer basicity. |

| Chromenone-Pyrazolopyrimidine Derivative | 4-Methylbenzene | Fluorinated Chromenone, Pyrazolo | Enhanced target selectivity (fluorine); rigid structure may limit bioavailability. |

Stability and Bioactivity Considerations

- Nitro Group : Increases susceptibility to reduction compared to methyl or thiol-containing analogs, which could be a liability in reducing environments (e.g., metabolic pathways) .

- Indoline vs. Aniline/Thiazole : Indoline’s saturated ring may improve conformational flexibility for target binding, whereas thiazole/aniline groups offer distinct electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.